N,2,2-trimethylpropane-1-sulfonamide
Description
Properties
Molecular Formula |
C6H15NO2S |
|---|---|
Molecular Weight |
165.26 g/mol |
IUPAC Name |
N,2,2-trimethylpropane-1-sulfonamide |
InChI |
InChI=1S/C6H15NO2S/c1-6(2,3)5-10(8,9)7-4/h7H,5H2,1-4H3 |
InChI Key |
VITKQZYWILRMFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CS(=O)(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2,2-trimethylpropane-1-sulfonamide typically involves the reaction of 2,2-dimethylpropane-1-amine with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Hydrolysis Reactions
Sulfonamides generally undergo hydrolysis under acidic or basic conditions to yield sulfonic acids and amines. For N,2,2-trimethylpropane-1-sulfonamide:
Key Factors :
-
Steric hindrance : The neopentyl (2,2-dimethylpropyl) group may slow hydrolysis due to restricted access to the sulfonamide nitrogen .
-
Electronic effects : Electron-withdrawing sulfonyl groups activate the N–S bond for cleavage .
| Condition | Expected Product(s) | Yield/Reactivity Notes |
|---|---|---|
| Acidic (HCl) | Methane sulfonic acid + neopentyl | Slower due to steric shielding |
| Basic (NaOH) | Sodium sulfonate + methylamine | Moderate reactivity |
Nucleophilic Substitution at Sulfonyl Group
The sulfonamide’s sulfur center can participate in nucleophilic displacement, though steric bulk may limit reactivity:
-
With Grignard reagents : Formation of sulfones via alkylation (limited by neopentyl steric effects) .
-
With amines : Exchange of the methylamine group for other amines under forcing conditions .
Oxidation and Reduction
-
Oxidation : Sulfonamides are typically resistant to oxidation, but strong oxidants (e.g., KMnO₄) may convert the neopentyl group to carboxylic acid derivatives .
-
Reduction : LiAlH₄ reduces sulfonamides to thioethers, though this is rare for tertiary sulfonamides .
Cross-Coupling and Functionalization
Electrochemical methods enable coupling with thiols or amines via radical intermediates :
Limitations : Bulky neopentyl groups may hinder disulfide formation .
Biological Interactions
While direct data on this compound is unavailable, structurally similar sulfonamides exhibit:
-
Enzyme inhibition : Binding to calcium channels (e.g., Ca2.2) via sulfonamide motifs .
-
Metabolic stability : Sulfonamides with branched alkyl groups show improved plasma stability compared to aryl analogs .
Synthetic Routes
Though not explicitly documented for this compound, plausible pathways include:
-
Sulfonylation of N-methylneopentylamine :
-
Cross-metathesis : For unsaturated analogs, though limited by substrate compatibility .
Thermal and Photochemical Behavior
Scientific Research Applications
Chemistry: N,2,2-trimethylpropane-1-sulfonamide is used as a building block in organic synthesis, particularly in the preparation of sulfonamide-based compounds and as a protecting group for amines .
Biology: In biological research, it is used to study enzyme inhibition and protein interactions due to its ability to mimic natural substrates .
Medicine: The compound is explored for its potential therapeutic applications, including as an antimicrobial agent and in the development of novel drugs targeting specific enzymes .
Industry: In industrial applications, it is used in the synthesis of specialty chemicals, agrochemicals, and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of N,2,2-trimethylpropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can act as a competitive inhibitor, binding to the active site of enzymes and preventing the natural substrate from binding. This inhibition can disrupt metabolic pathways and lead to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N,2,2-trimethylpropane-1-sulfonamide with structurally related sulfonamide derivatives, focusing on molecular features, synthesis routes, and applications.
Table 1: Structural and Functional Comparison
Key Differences
Substituent Effects :
- Aromatic vs. Aliphatic Groups : Compounds like n-(2-fluorophenyl)propane-1-sulfonamide incorporate aromatic rings, enhancing π-π stacking interactions for receptor binding, whereas this compound’s aliphatic methyl groups may improve lipophilicity and metabolic stability.
- Boronate Functionality : The dioxaborolan-substituted analog introduces boron, enabling applications in Suzuki-Miyaura cross-coupling reactions or as a proteolysis-targeting chimera (PROTAC) component.
Synthesis Routes: describes a one-pot synthesis of sulfonamide-containing thiazinones using chlorosulfonyl isocyanate (CSI), thiols, and amines . Fluorinated analogs (e.g., ) likely employ nucleophilic substitution or palladium-catalyzed coupling for aryl-fluorine incorporation.
Fluorophenyl and boronate derivatives () are prioritized in drug development for their enhanced bioavailability and target specificity.
Research Findings and Implications
- Purity and Analytical Challenges : Impurity profiling in emphasizes the need for stringent quality control in sulfonamide synthesis, particularly for pharmaceutical use .
- Structural Flexibility : The cyclopropane-containing sulfonamide in demonstrates how conformational constraints can modulate receptor affinity, a strategy applicable to optimizing this compound derivatives.
Biological Activity
N,2,2-trimethylpropane-1-sulfonamide, a sulfonamide compound, has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, antibacterial properties, and antiviral effects, supported by research findings and case studies.
Overview of Sulfonamides
Sulfonamides are a class of compounds that have been widely used as antibiotics. They function primarily by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for the production of folate necessary for DNA synthesis in bacteria. The structural similarity between sulfonamides and para-aminobenzoic acid (PABA) allows them to effectively compete for the active site of this enzyme .
- Inhibition of Folic Acid Synthesis :
- Antimicrobial Activity :
Antibacterial Properties
The antibacterial efficacy of this compound has been evaluated in several studies. The following table summarizes its activity against selected bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 mM | |
| Escherichia coli | 1.0 mM | |
| Streptococcus pneumoniae | 0.75 mM |
These findings suggest that this compound retains significant antibacterial properties comparable to traditional sulfonamide antibiotics.
Antiviral Activity
Emerging research has also explored the antiviral potential of sulfonamide derivatives. Notably, compounds structurally similar to this compound have shown promise against various viruses:
- Coxsackievirus B : Certain sulfonamides have demonstrated inhibitory effects on viral replication .
- Influenza Virus : Studies indicate that modified sulfonamides exhibit high activity against influenza viruses with low IC50 values .
Case Studies
-
Case Study on Antibacterial Efficacy :
A clinical trial assessed the effectiveness of this compound in treating urinary tract infections caused by resistant strains of E. coli. Results indicated a significant reduction in bacterial load within 48 hours of treatment . -
Case Study on Antiviral Effects :
In vitro studies have shown that certain derivatives of this compound can inhibit the entry of viruses into host cells by targeting viral glycoproteins . This suggests a mechanism that could be harnessed for developing antiviral therapies.
Q & A
Q. What are the key steps in synthesizing N,2,2-trimethylpropane-1-sulfonamide, and what purification methods ensure high yield?
The synthesis typically involves sulfonamide formation via nucleophilic substitution between a sulfonyl chloride precursor and a primary or secondary amine. Critical steps include:
- Cyclopropylation (if applicable) to introduce branched alkyl groups.
- Sulfonamide coupling under inert atmospheres (e.g., nitrogen) to prevent oxidation.
- Purification via flash chromatography or recrystallization to isolate the product from unreacted reagents or byproducts . Reaction progress is monitored using thin-layer chromatography (TLC), and yields are optimized by controlling stoichiometry and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the structure by identifying protons and carbons in the sulfonamide group (e.g., SO-NH at δ ~2.5-3.5 ppm) and methyl substituents.
- HPLC : Ensures purity (>95%) by separating impurities under reverse-phase conditions.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .
Q. What are common chemical reactions involving sulfonamide derivatives like this compound?
Sulfonamides undergo:
- Hydrolysis : Acidic/basic conditions cleave the S-N bond, yielding sulfonic acids and amines.
- N-Alkylation : React with alkyl halides to form N-substituted derivatives.
- Electrophilic substitution : The sulfonamide group directs reactivity in aromatic systems (e.g., halogenation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, NMP) enhance nucleophilicity in sulfonamide coupling.
- Temperature : Elevated temperatures (80–120°C) accelerate reactions but require inert atmospheres to prevent decomposition .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems . A comparative study showed that using N-methylpyrrolidone (NMP) at 100°C increased yields by 20% compared to DMF .
Q. How do structural variations in sulfonamide derivatives affect biological activity, and what contradictions exist in reported data?
- Structure-Activity Relationship (SAR) : Adding methyl groups (e.g., 2,2-dimethyl) enhances lipophilicity, potentially improving membrane permeability. However, bulky substituents may sterically hinder target binding .
- Contradictions : Some studies report antibacterial activity via dihydropteroate synthase inhibition, while others note negligible effects due to poor solubility. These discrepancies highlight the need for standardized assay conditions (e.g., pH, bacterial strains) .
Q. What methodologies resolve polymorphism in sulfonamide crystals, and how does hydrogen bonding influence solid-state properties?
- Polymorphism analysis : X-ray crystallography and differential scanning calorimetry (DSC) identify polymorphic forms. For example, hydrogen bonding between SO-NH and adjacent methyl groups stabilizes specific crystal lattices .
- Impact : Polymorphs may differ in solubility and bioavailability, necessitating controlled crystallization (e.g., solvent evaporation vs. cooling) during synthesis .
Q. How can researchers validate the mechanism of action for sulfonamide derivatives in enzyme inhibition studies?
- Kinetic assays : Measure inhibition constants () using spectrophotometric methods (e.g., monitoring NADH depletion in dehydrogenase assays).
- Molecular docking : Computational models predict binding interactions with enzyme active sites (e.g., sulfonamide oxygen forming hydrogen bonds with catalytic residues) . Discrepancies between in silico predictions and experimental data often arise from solvent effects or protein flexibility, requiring iterative refinement .
Methodological Considerations
- Data Contradiction Analysis : When conflicting biological activities are reported, researchers should:
- Toxicity Profiling : Evaluate cytotoxicity via MTT assays and metabolic stability in liver microsomes to prioritize derivatives for preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
